[1-[[4-(2-Methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Overview
Description
[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is a complex organic compound that features a unique structure combining biphenyl, piperidine, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol typically involves multiple steps. One common approach starts with the preparation of the biphenyl derivative, followed by the introduction of the piperidine ring and the tetrahydropyran moiety. The final step involves the addition of the methanol group.
Preparation of Biphenyl Derivative: The biphenyl derivative can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the biphenyl derivative reacts with a piperidine derivative under basic conditions.
Addition of Tetrahydropyran Moiety: The tetrahydropyran moiety can be added through an acid-catalyzed cyclization reaction involving a dihydropyran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, hydroxides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In industry, [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol: Unique due to its combination of biphenyl, piperidine, and tetrahydropyran moieties.
[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]propanol: Similar structure but with a propanol group instead of methanol.
Uniqueness
The uniqueness of [1-[(2’-methyl-4-biphenylyl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[1-[[4-(2-methylphenyl)phenyl]methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c1-21-6-2-3-8-25(21)23-11-9-22(10-12-23)19-27-15-13-26(20-28,14-16-27)18-24-7-4-5-17-29-24/h2-3,6,8-12,24,28H,4-5,7,13-20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAKATREZQLTIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCC(CC3)(CC4CCCCO4)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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